N-allyl-7-hydroxy-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide
Description
Properties
IUPAC Name |
7-hydroxy-3-methyl-5-oxo-N-prop-2-enyl-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O3S/c1-3-4-12-8(15)7-9(16)13-11-14(10(7)17)6(2)5-18-11/h3,5,16H,1,4H2,2H3,(H,12,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKMNXKWGDHNRFT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC2=NC(=C(C(=O)N12)C(=O)NCC=C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-allyl-7-hydroxy-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide is a compound belonging to the thiazolo[3,2-a]pyrimidine family, which has garnered attention due to its diverse biological activities. Its molecular formula is with a molecular weight of 265.29 g/mol, and it is characterized by a unique structure that contributes to its pharmacological properties .
Antitumor Activity
Research indicates that thiazolo[3,2-a]pyrimidine derivatives exhibit significant antitumor properties. For instance, compounds related to this class have shown high cytotoxicity against various cancer cell lines, including M-HeLa (cervical adenocarcinoma) and MCF-7 (breast cancer) cells. A study highlighted that certain derivatives demonstrated cytotoxicity levels significantly higher than the reference drug Sorafenib, suggesting potential for development as anticancer agents .
Antimicrobial Properties
Thiazolo[3,2-a]pyrimidines have also been investigated for their antimicrobial activity. Specific derivatives have shown effectiveness against bacterial strains and fungi, indicating their potential as broad-spectrum antimicrobial agents. The mechanism of action often involves inhibition of key metabolic pathways in microorganisms .
Antileishmanial Effects
The compound has demonstrated promising antileishmanial effects in vitro against Leishmania species. This activity is particularly relevant given the global health burden posed by leishmaniasis. The efficacy against promastigote forms of the parasite showcases its potential as a therapeutic agent in treating this disease .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by various structural modifications. Substituents at different positions on the thiazolo-pyrimidine core can enhance or diminish its biological efficacy. For example, modifications at the 7-hydroxy position have been linked to increased antitumor activity .
Case Studies
- Cytotoxicity Assessment : A systematic evaluation of several thiazolo[3,2-a]pyrimidine derivatives revealed that those with specific substituents exhibited enhanced cytotoxic effects against cancer cell lines while maintaining lower toxicity towards normal cells .
- Antimicrobial Testing : In vitro tests conducted on various bacterial strains showed that certain derivatives of thiazolo[3,2-a]pyrimidines possess significant antimicrobial properties, making them candidates for further development as antibiotics .
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Structural Similarities and Variations
The thiazolo[3,2-a]pyrimidine scaffold is conserved across analogs, but substituent variations at key positions modulate properties:
Key Observations:
Q & A
Basic: What synthetic methodologies are commonly used to prepare thiazolo[3,2-a]pyrimidine derivatives, such as N-allyl-7-hydroxy-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide?
Answer:
Thiazolo[3,2-a]pyrimidine derivatives are typically synthesized via cyclocondensation reactions. A representative method involves refluxing a thiouracil precursor (e.g., 5-phenyl-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl ester) with α-halo carbonyl compounds (e.g., chloroacetic acid) and substituted aldehydes (e.g., 2,4,6-trimethoxybenzaldehyde) in a 1:1 mixture of glacial acetic acid and acetic anhydride. Sodium acetate is often added as a catalyst. The reaction mixture is concentrated, and the product is recrystallized from ethyl acetate/ethanol to yield crystalline derivatives . Modifications to the substituents (e.g., allyl groups) can be achieved by altering the aldehyde or thiouracil precursors .
Basic: What spectroscopic and crystallographic techniques are essential for characterizing thiazolo[3,2-a]pyrimidine derivatives?
Answer:
Key techniques include:
- Single-crystal X-ray diffraction (SCXRD): Determines bond lengths, angles, and supramolecular interactions. For example, SCXRD revealed a flattened boat conformation in the pyrimidine ring of a trimethoxybenzylidene derivative, with a puckering amplitude of 0.224 Å .
- Nuclear Magnetic Resonance (NMR): Confirms proton environments and substituent positions.
- Infrared (IR) Spectroscopy: Identifies functional groups like carbonyls (C=O stretch at ~1700 cm⁻¹) .
Refinement of crystallographic data is performed using SHELX programs (e.g., SHELXL for structure solution and SHELXS for refinement), which account for anisotropic displacement parameters and hydrogen bonding networks .
Advanced: How are conformational discrepancies in the thiazolo[3,2-a]pyrimidine ring system resolved during crystallographic analysis?
Answer:
Conformational ambiguities, such as puckering deviations, are addressed using Cremer-Pople parameters to quantify ring puckering. For instance, the pyrimidine ring in a related compound exhibited a flattened boat conformation, with the C5 atom deviating by 0.224 Å from the mean plane of N2/C9/N1/C6/C7. Researchers validate these findings by comparing experimental torsion angles with density functional theory (DFT)-optimized geometries and analyzing residual density maps for outliers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
